Compound Description: Though its specific structure is not provided, Compound 1 is described in [, ] as a novel brain-type glycogen phosphorylase inhibitor. It demonstrates brain-protective properties and can alleviate hypoxia/reoxygenation injury in astrocytes. This protective effect is linked to improved cell viability, reduced lactate dehydrogenase leakage, decreased intracellular glucose content, and lower post-ischemic reactive oxygen species (ROS) levels [, ]. Compound 1 also exhibits a positive impact on cellular energy metabolism, reducing ATP levels after ischemia and improving metabolic acidosis []. Furthermore, it promotes mitochondrial aerobic energy metabolism, reduces anaerobic glycolysis, and inhibits apoptosis and the expression of apoptosis-related proteins [].
Relevance: While the exact structure of Compound 1 remains undisclosed in the provided abstracts, its description as a "5-chloro-N-phenyl-1H-indole-2-carboxamide derivative" [] confirms its structural similarity to 5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide. Both compounds share the core 5-chloro-1H-indole-2-carboxamide scaffold, with variations likely occurring in the substituents on the phenyl ring attached to the nitrogen of the carboxamide. This structural similarity suggests that Compound 1 could offer valuable insights into the structure-activity relationship of 5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide, particularly regarding its potential as a brain-type glycogen phosphorylase inhibitor and its neuroprotective effects.
Compound Description: CP-316,819 is a novel glycogen phosphorylase inhibitor. It causes significant glycogen accumulation under normoglycemic conditions while allowing glycogen utilization during low glucose concentrations []. In rat studies, CP-316,819 treatment led to an 88% increase in brain glycogen content []. When subjected to hypoglycemia, treated rats maintained brain electrical activity significantly longer and experienced reduced neuronal death compared to rats with normal glycogen levels [].
Compound Description: RS4690 is a racemic compound discovered through structure-based virtual screening. It exhibits selective inhibition of Dishevelled 1 (DVL1) binding, a crucial protein in the WNT/β-catenin pathway often dysregulated in cancer []. The (S)-enantiomer of RS4690 demonstrates superior DVL1 inhibition (EC50 of 0.49 μM) compared to the (R)-enantiomer []. In vitro studies show that (S)-RS4690 inhibits the growth of HCT116 cells with wild-type APC, suggesting its potential as a therapeutic agent against WNT-dependent colon cancer [].
N-(2-Aminoethyl)-5-chloro-1H-indol-2-carboxamide (Compound A)
Compound Description: Compound A acts as a histamine H4 receptor antagonist []. In a mouse model of allergic asthma, Compound A effectively reduced airway inflammation, decreasing IgE and Th2 cytokine levels (IL-4, IL-5, IL-13) in bronchoalveolar lavage fluid []. Histopathological analysis revealed a reduction in inflammatory infiltrates in lung tissue []. Compound A also downregulated signaling molecules like ERK1/2, Akt, SAPK/JNK, and NF-κB in lung tissue, indicating its potential as a therapeutic molecule for allergic asthma [].
Compound Description: Developed as a potential alternative to clopidogrel, SAR216471 acts as a potent, reversible, and direct-acting P2Y12 antagonist []. It exhibits high selectivity for the P2Y12 receptor and demonstrates potent in vivo antiplatelet and antithrombotic activities []. Notably, SAR216471 emerges as the most potent inhibitor of ADP-induced platelet aggregation among known P2Y12 antagonists, making it a promising candidate for managing thrombotic conditions [].
Compound Description: This compound is described in the context of its crystal structure analysis []. It showcases a twisted conformation in its 1,3-thiazolidine ring and a dihedral angle of 46.5° between the indole ring system and the attached phenyl ring []. The crystal structure reveals a three-dimensional network stabilized by N—H⋯O hydrogen bonds, weak C—H⋯O hydrogen bonds, and C—H⋯π interactions [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.